Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite
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Overview
Description
Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a phosphoramidite group, a chlorophenyl thioether, and multiple phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite typically involves multi-step organic reactions. The process begins with the preparation of the (1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl intermediate, which is then reacted with diphenyl benzyl phosphoramidite under controlled conditions. Key steps in the synthesis may include:
Formation of the thioether intermediate: This step involves the reaction of a chlorophenyl compound with a thiol group in the presence of a suitable catalyst.
Coupling reaction: The thioether intermediate is then coupled with diphenyl benzyl phosphoramidite using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phosphoramidite group to a phosphine or phosphine oxide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidite ligands and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite involves its interaction with specific molecular targets. The phosphoramidite group can coordinate with metal ions, forming complexes that act as catalysts in various chemical reactions. Additionally, the thioether and phenyl groups contribute to the compound’s binding affinity and specificity for certain biological targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Diphenyl benzyl((1S,2R)-2-((4-methylphenyl)thio)-1,2-diphenylethyl)phosphoramidite
- Diphenyl benzyl((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)phosphoramidite
- Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite
Uniqueness
What sets Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite apart from similar compounds is the presence of the chlorophenyl thioether group, which imparts unique chemical reactivity and biological activity. This structural feature enhances its potential as a versatile reagent in organic synthesis and a promising candidate for drug development.
Properties
Molecular Formula |
C39H33ClNO2PS |
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Molecular Weight |
646.2 g/mol |
IUPAC Name |
(1S,2R)-N-benzyl-2-(4-chlorophenyl)sulfanyl-N-diphenoxyphosphanyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C39H33ClNO2PS/c40-34-26-28-37(29-27-34)45-39(33-20-10-3-11-21-33)38(32-18-8-2-9-19-32)41(30-31-16-6-1-7-17-31)44(42-35-22-12-4-13-23-35)43-36-24-14-5-15-25-36/h1-29,38-39H,30H2/t38-,39+/m0/s1 |
InChI Key |
VLOUSGUATUPGBU-ZESVVUHVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)Cl)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Cl)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
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